N-(3-chlorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-4-3-7-21-14(10)19-15(20-16(21)23)24-9-13(22)18-12-6-2-5-11(17)8-12/h2-8H,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTIJHXYPVDEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This could be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfanyl Group: This step might involve the reaction of the pyrido[1,2-a][1,3,5]triazin-4-one with a thiol reagent under suitable conditions.
Attachment of the Chlorophenyl Group: This could be done via nucleophilic substitution reactions.
Formation of the Acetamide Linkage: This step might involve acylation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrido[1,2-a][1,3,5]triazin-4-one moiety can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following insights illustrate its efficacy:
- Mechanism of Action : The compound interacts with specific molecular targets involved in cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death .
- In Vitro Studies : In vitro assays demonstrated that N-(3-chlorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide exhibited significant cytotoxicity against several human cancer cell lines, including HCT116 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer). The IC50 values for these cell lines were reported to be below 50 µM, indicating strong antiproliferative effects .
- Structure Activity Relationship (SAR) : The presence of the chlorophenyl and pyrido-triazine groups has been identified as crucial for enhancing the anticancer activity of the compound. Modifications to these groups can lead to variations in potency and selectivity against different cancer types.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has also been evaluated for anti-inflammatory activity:
- In Silico Studies : Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor. This suggests potential applications in treating inflammatory conditions such as arthritis and asthma .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions. Researchers are exploring various derivatives to enhance its pharmacological properties:
| Derivative | Activity |
|---|---|
| 4-Chloro derivative | Enhanced anticancer activity against resistant cell lines |
| Sulfonamide derivatives | Improved metabolic stability and bioavailability |
Case Studies
Several case studies have documented the therapeutic potential of similar compounds with triazine scaffolds:
- Case Study 1 : A derivative of triazine showed remarkable activity against ovarian cancer cells with an IC50 value significantly lower than standard chemotherapeutics. This highlights the potential for developing targeted therapies based on the triazine framework .
- Case Study 2 : Research on a related compound demonstrated its ability to inhibit tumor growth in vivo models of breast cancer, supporting the need for further development and clinical trials for compounds like this compound .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide would depend on its specific biological target. It might involve:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
The following analysis compares N-(3-chlorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide with structurally related compounds from the literature, focusing on substituent effects, spectral properties, and synthetic methodologies.
Structural and Substituent Analysis
Core Heterocycle Variations :
- Pyridotriazine vs. Triazole: The target compound’s pyridotriazine core differs from triazole-based analogs (e.g., 5-(furan-2-yl)-1,2,4-triazol-4H-3-yl derivatives) reported in .
- Sulfanyl Linkage: Both the target compound and ’s cyanoacetanilides (e.g., 13a–e) feature sulfanyl groups. However, in the target, the sulfanyl bridges the pyridotriazine and acetamide, whereas in 13a–e, it connects to a cyanoacetamide group.
Substituent Effects :
- Chlorophenyl vs. Other Aryl Groups: The 3-chlorophenyl substituent in the target compound contrasts with para-substituted aryl groups in ’s derivatives (e.g., 4-methyl, 4-methoxy, 4-chloro).
- Methyl Group on Pyridotriazine : The 9-methyl group on the pyridotriazine core could enhance lipophilicity (log P) compared to unsubstituted analogs, influencing membrane permeability .
Spectral and Physical Properties
Key data from analogous compounds are summarized below:
- IR Spectroscopy : The target’s carbonyl stretch (C=O) is expected near 1660–1670 cm⁻¹, similar to 13a–b, suggesting comparable electronic environments .
- NMR Trends : The 3-chlorophenyl group would likely produce distinct aromatic proton shifts (e.g., ~7.2–7.9 ppm) and a deshielded NH signal (~10–12 ppm), as seen in 13a–b .
Biological Activity
N-(3-chlorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A chlorophenyl group
- A pyrido[1,2-a][1,3,5]triazin moiety
- A sulfanylacetamide linkage
The molecular formula is , with a molecular weight of approximately 354.43 g/mol. Its InChI representation is as follows:
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various biochemical pathways.
- Receptor Modulation : It may interact with receptors to modulate signaling pathways.
- Nucleic Acid Interaction : Potential interactions with DNA or RNA could influence gene expression.
Antioxidant and Enzyme Inhibition Studies
Recent studies have evaluated the compound's potential as an antioxidant and its inhibitory effects on various enzymes:
- Cholinesterases Inhibition : Compounds similar in structure have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives with halogen substitutions exhibited varying degrees of inhibition with IC50 values ranging from 10.4 μM to 30.1 μM against AChE and BChE .
Study 1: Synthesis and Biological Evaluation
A study synthesized several derivatives of pyrido[1,2-a][1,3,5]triazin and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit cholinesterases and showed promising results similar to those expected for N-(3-chlorophenyl)-2-{...}. The presence of electron-withdrawing groups enhanced the inhibitory potential .
Study 2: Structure–Activity Relationship (SAR)
In another study focusing on structure–activity relationships, modifications to the chlorophenyl group significantly impacted biological activity. For example:
| Compound | Substituent | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|---|
| 3-Fluorophenyl | F | 10.4 | 7.7 |
| 4-Chlorophenyl | Cl | 24.3 | 30.1 |
These findings suggest that the electronic nature of substituents plays a crucial role in modulating enzyme inhibition .
Q & A
Q. What synthetic methodologies are commonly employed for preparing this compound and its derivatives?
Methodological Answer: Synthesis typically involves coupling reactions between substituted pyridotriazine cores and chlorophenyl acetamide precursors. A key step is the formation of the sulfanyl bridge via nucleophilic substitution or thiol-ene chemistry. For example, similar compounds are synthesized using carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base, followed by purification via column chromatography . Optimization of reaction time (3–5 hours at 273 K) and stoichiometric ratios (1:1 molar ratio of acid and amine precursors) is critical to minimize side products .
Q. How can the crystal structure and molecular conformation be experimentally determined?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of solvents (e.g., methylene chloride) and analyzed to determine bond lengths, angles, and intermolecular interactions. For related chlorophenyl acetamides, SCXRD revealed planar amide groups with dihedral angles of 48–80° between aromatic rings, stabilized by N–H⋯O hydrogen bonds forming R₂²(10) dimer motifs . Data refinement using software like SHELXL and riding-mode hydrogen placement (Uiso = 1.2–1.5×Ueq of parent atoms) ensures accuracy .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles optimize synthesis and reaction conditions?
Methodological Answer: DoE integrates factorial designs to systematically vary parameters (e.g., temperature, reagent ratios, catalysts). For instance, a two-level factorial design could optimize yield by testing:
- Factors: Reaction time (3–6 hours), temperature (273–298 K), and base concentration (1–2 equiv.).
- Response Variables: Yield, purity (HPLC), and crystallinity.
Statistical tools like ANOVA identify significant factors, while response surface models predict optimal conditions. This approach was validated in flow-chemistry syntheses of diazomethanes, achieving 91% yield improvements .
Q. How can researchers address discrepancies in biological activity data across studies?
Methodological Answer: Discrepancies may arise from impurities, assay conditions, or structural analogs. Strategies include:
- Purity Validation: Use HPLC (>95% purity) and mass spectrometry to confirm compound integrity .
- Comparative Assays: Test the compound alongside structurally validated analogs (e.g., replacing the 3-chlorophenyl group with 4-fluorophenyl) under standardized conditions .
- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., Cohen’s d) to quantify effect-size variability .
Q. What computational methods predict electronic properties and reactivity?
Methodological Answer: Density Functional Theory (DFT) calculates:
- HOMO-LUMO Gaps: To assess redox stability (e.g., gaps <3 eV suggest high reactivity) .
- Molecular Electrostatic Potential (MESP): Identifies nucleophilic/electrophilic sites (e.g., sulfanyl sulfur and carbonyl oxygen as electron-rich regions) .
FTIR and NMR simulations validate experimental spectra, while molecular docking predicts binding affinities to biological targets (e.g., enzymes with conserved active-site residues) .
Data Contradiction Analysis
Q. How to resolve conflicting crystallographic data on dihedral angles in related analogs?
Methodological Answer: Contradictions may stem from solvent effects or polymorphism. For example, dihedral angles between pyridotriazine and chlorophenyl groups vary by 10–15° across studies . To resolve this:
- Solvent Screening: Test crystallization in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents.
- Polymorph Characterization: Use differential scanning calorimetry (DSC) and powder XRD to identify stable polymorphs.
- Dynamic NMR: Probe conformational flexibility in solution to correlate with solid-state data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
